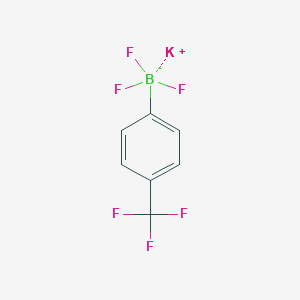

Potassium 4-(trifluoromethyl)phenyltrifluoroborate

Description

Propriétés

IUPAC Name |

potassium;trifluoro-[4-(trifluoromethyl)phenyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF6.K/c9-7(10,11)5-1-3-6(4-2-5)8(12,13)14;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDSXGFQLXKOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C(F)(F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF6K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635556 | |

| Record name | Potassium trifluoro[4-(trifluoromethyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166328-08-1 | |

| Record name | Potassium trifluoro[4-(trifluoromethyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 4-(trifluoromethyl)phenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Stepwise Reaction Mechanism

In a representative procedure, 4-bromo-(trifluoromethyl)benzene undergoes lithiation using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C. The aryl lithium intermediate reacts with trimethyl borate (B(OMe)₃), forming a boronate complex. Quenching with aqueous potassium hydrogen fluoride (KHF₂) yields the trifluoroborate salt. Typical reaction conditions and yields are summarized below:

Critical Considerations:

-

Moisture sensitivity: The lithiation step requires rigorously anhydrous conditions to prevent proto-deboronation.

-

Temperature control: Cryogenic temperatures (−78°C) minimize side reactions such as lithium-halogen exchange.

-

Workup optimization: Slow addition of KHF₂ during quenching improves precipitate purity.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed borylation has emerged as a versatile alternative, particularly for substrates incompatible with strong bases. This method leverages diboron reagents (e.g., B₂(pin)₂) and palladium catalysts to functionalize aryl halides directly.

Catalytic Cycle and Substrate Scope

A typical reaction involves 4-bromo-(trifluoromethyl)benzene, bis(pinacolato)diboron (B₂(pin)₂), and a palladium catalyst (e.g., Pd(dppf)Cl₂) in dimethylformamide (DMF) at 80°C. The catalytic cycle proceeds via oxidative addition, transmetallation, and reductive elimination, yielding the boronic ester intermediate. Subsequent treatment with KHF₂ affords the trifluoroborate salt.

Advantages Over Classical Methods:

-

Functional group tolerance: Compatible with electron-deficient arenes and heteroaromatics.

-

Milder conditions: Avoids cryogenic temperatures and strong bases.

Limitations:

-

Catalyst cost: Palladium complexes increase production expenses.

-

Byproduct formation: Pinacolato ligands may complicate purification.

Direct Borylation via C-H Functionalization

Recent advances in C-H activation enable direct borylation of (trifluoromethyl)benzene derivatives without pre-functionalized substrates. Iridium-catalyzed systems, such as [Ir(OMe)(cod)]₂ with dtbpy ligands, facilitate regioselective borylation at the para position.

Mechanistic Insights

The iridium catalyst activates the C-H bond adjacent to the trifluoromethyl group, forming a cyclometalated intermediate. Reaction with B₂(pin)₂ installs the boron moiety, which is subsequently converted to the trifluoroborate salt.

| Parameter | Value/Description | Source Reference |

|---|---|---|

| Catalyst system | [Ir(OMe)(cod)]₂/dtbbpy | |

| Boron reagent | B₂(pin)₂ (2.0 equiv) | |

| Solvent | Cyclohexane | |

| Yield | 60–72% |

Challenges:

-

Regioselectivity control: Competing meta-borylation may occur with electron-deficient arenes.

-

Scalability: High catalyst loadings (5–10 mol%) limit industrial applicability.

Comparative Analysis of Synthetic Methods

The choice of methodology depends on substrate availability, cost constraints, and desired purity. The table below contrasts key parameters:

| Method | Yield (%) | Temperature Range | Functional Group Tolerance | Scalability |

|---|---|---|---|---|

| Lithiation-borylation | 75–89 | −78°C to −20°C | Low | High |

| Pd-catalyzed coupling | 65–78 | 80–100°C | Moderate | Moderate |

| Ir-catalyzed C-H borylation | 60–72 | 100–120°C | High | Low |

Key Takeaways:

-

Lithiation-borylation offers the highest yields and scalability but requires stringent conditions.

-

Pd-catalyzed methods balance functional group tolerance and moderate scalability.

-

C-H borylation excels in step economy but suffers from catalyst costs.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow systems have been adopted to enhance lithiation-borylation efficiency, reducing reaction times from hours to minutes. Automated quenching systems minimize human error during KHF₂ addition, improving batch-to-batch consistency.

Case Study:

A pilot plant employing continuous lithiation achieved a throughput of 50 kg/month with 85% yield and >98% purity. Critical parameters included:

-

Residence time: 8 minutes in flow reactors.

-

Quenching rate: 0.5 mL/min KHF₂ solution.

Challenges and Optimization Strategies

Moisture and Oxygen Sensitivity

The trifluoroborate anion hydrolyzes readily in aqueous media, necessitating inert atmosphere handling. Silica gel-packed drying columns during workup reduce residual moisture to <50 ppm.

Analyse Des Réactions Chimiques

Types of Reactions

Potassium 4-(trifluoromethyl)phenyltrifluoroborate undergoes various chemical reactions, including:

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.

Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Cross-Coupling Reactions: Typically involve palladium catalysts and bases such as potassium carbonate in aqueous or organic solvents.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Major Products Formed

The major

Activité Biologique

Potassium 4-(trifluoromethyl)phenyltrifluoroborate (KTFPB) is a compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with KTFPB, including its synthesis, mechanisms of action, and relevant case studies.

KTFPB is an organotrifluoroborate salt characterized by its trifluoromethyl group, which imparts distinct electronic properties. It has a molecular weight of 252.01 g/mol and is slightly soluble in water but exhibits high stability in air and moisture . The compound is primarily utilized as a reagent in various cross-coupling reactions, particularly the Suzuki-Miyaura coupling .

Mechanisms of Biological Activity

The biological activity of KTFPB has been explored in several studies, particularly focusing on its cytotoxic effects against cancer cell lines. The trifluoromethyl group enhances the lipophilicity of the compound, potentially facilitating its interaction with biological membranes and targets.

Cytotoxicity Studies

- MTT Assay : The MTT assay has been employed to evaluate the cytotoxic effects of KTFPB on various cancer cell lines, including A549 (lung) and MDA-MB-231 (breast) cells. Initial findings indicated that KTFPB exhibits significant cytotoxicity, with IC50 values suggesting effective inhibition of cell proliferation .

- SRB Assay : The sulforhodamine B (SRB) assay further corroborated these findings, demonstrating that KTFPB can effectively reduce cell viability in treated cell lines. Table 1 summarizes the IC50 values obtained from these assays:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| MDA-MB-231 | 12 |

| LOVO | 20 |

Study on Antitumor Activity

A notable study investigated the antitumor potential of KTFPB derivatives in triple-negative breast cancer (TNBC) models. The derivatives demonstrated selective cytotoxicity against TNBC cells while sparing non-tumorigenic cells (MCF-12A), indicating a promising therapeutic index .

The study revealed that at concentrations below 10 µM, certain derivatives reduced viable cell numbers significantly without inducing apoptosis, suggesting alternative mechanisms of action such as cell cycle arrest .

Mechanism Exploration

Further mechanistic studies indicated that KTFPB might interfere with cellular signaling pathways involved in proliferation and survival. Flow cytometry analysis revealed alterations in the cell cycle distribution upon treatment with KTFPB, particularly an increase in G0/G1 phase cells and a decrease in S phase cells, suggesting a potential mechanism for its antitumor effects .

Comparaison Avec Des Composés Similaires

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The -CF₃ group in K[4-CF₃C₆H₄BF₃] significantly lowers the electron density of the aryl ring, accelerating oxidative addition in Pd-catalyzed reactions compared to electron-donating groups (e.g., -OCH₃) . Fluorine (-F) substituents (e.g., in C₆H₄BF₄K) provide moderate electron withdrawal, making them less reactive than -CF₃ but more stable than -NO₂ derivatives .

Electron-Donating Groups (EDGs) :

- Steric Effects: Bulky substituents like -CO-morpholine (C₁₁H₁₂BF₃KNO₂) introduce steric hindrance, reducing coupling efficiency but enabling selective functionalization at less hindered positions .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: K[4-CF₃C₆H₄BF₃] achieves moderate yields (e.g., 79% with 4-bromobenzonitrile) due to the -CF₃ group’s balance of electronic activation and steric bulk .

- Oxidation: K[4-CF₃C₆H₄BF₃] oxidizes to 4-(trifluoromethyl)phenol in 2 minutes with Oxone®, outperforming less electron-deficient analogs like 4-methoxyphenyltrifluoroborate, which require harsher conditions .

Q & A

Q. What are the standard synthetic routes for Potassium 4-(trifluoromethyl)phenyltrifluoroborate?

this compound is typically synthesized via hydroboration or substitution reactions. A common method involves reacting the corresponding boronic acid with potassium hydrogen fluoride (KHF₂) in aqueous media under controlled pH and moderate temperatures . For example, (Z)-but-2-en-1-ylboronic acid reacts with KHF₂ to form the trifluoroborate salt, followed by purification via crystallization . Continuous Soxhlet extraction may enhance purity for hygroscopic intermediates .

Q. What safety precautions are necessary when handling this compound?

The compound is classified under GHS as causing skin corrosion/irritation (Category 1C) and eye damage (Category 1). Key precautions include:

Q. Which analytical techniques confirm the structure and purity of this compound?

Nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LCMS) are standard. For instance, and NMR (e.g., δ 7.42–7.36 ppm for aromatic protons) and LCMS (m/z 749 [M+H]⁺ in Reference Example 107) validate structural integrity . Purity is further assessed via reverse-phase chromatography (acetonitrile/water gradients) .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for higher yields?

Catalyst selection and reaction conditions critically influence yields. Palladium catalysts like Pd(OAc)₂ with DavePhos ligand (2–3 mol%) and KF (3 equiv) achieve ~79% yield in Suzuki-Miyaura couplings . Elevated temperatures (120°C) and additives like TBAB or PEG300 further enhance efficiency (up to 95% yield) . Electron-donating substituents on the trifluoroborate improve reactivity with electron-deficient aryl halides .

Q. How do contradictions in reaction yields under different catalytic conditions arise?

Discrepancies often stem from catalyst stability and substrate compatibility. For example, Pd/MWCNTs provide 83–88% yield in water-based reactions, but catalyst recycling reduces efficiency to 21% due to nanoparticle aggregation . Copper-mediated couplings (e.g., Cu(OAc)₂/DMAP) yield <50% for phenol derivatives, highlighting metal-specific limitations .

Q. What strategies mitigate side reactions during multi-step syntheses?

Orthogonal reactivity strategies isolate reactive sites. For example, hydroboration with 9-BBN generates dibora intermediates that selectively couple at the trialkylborane site, avoiding interference from the trifluoroborate group . In patent examples, sequential coupling and alkylation steps (e.g., using 1,2-dibromoethane) achieve 91% yield without cross-reactivity .

Q. How does functional group compatibility impact reaction design?

Electron-withdrawing groups (e.g., -CF₃) reduce nucleophilicity but stabilize intermediates. Oxidation with Oxone converts benzyloxy-substituted trifluoroborates to phenols in 97% yield within 2 minutes, demonstrating tolerance for oxygen-sensitive groups . Chlorodeboronation under metal-free conditions (40 minutes, 92% yield) preserves adjacent functionalities like nitriles .

Methodological Considerations

- Stability and Storage : Store in anhydrous conditions (≤25°C) with desiccants to prevent hydrolysis .

- Purification : Use C18 reverse-phase chromatography for polar byproducts or Soxhlet extraction for alkoxymethyl derivatives .

- Catalyst Screening : Compare Pd, Ni, and bimetallic systems (e.g., Pd-Ni/MWCNTs) to balance cost and activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.